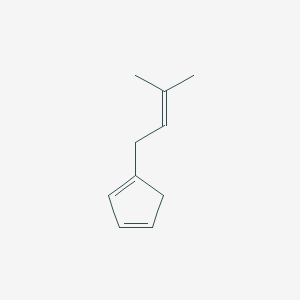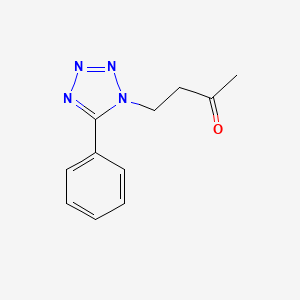![molecular formula C7H6N4O B14313597 1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one CAS No. 116527-38-9](/img/structure/B14313597.png)
1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by their fused ring structure, which includes both pyrazole and pyrazine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable dihalide to form the pyrazine ring through a cyclization reaction.
Introduction of the ethenyl group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and alternative catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in various medical fields. It may act as an enzyme inhibitor or receptor modulator, providing new avenues for the treatment of diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one can be compared with other similar compounds, such as:
1-Methyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one: This compound has a similar structure but with a methyl group instead of an ethenyl group. The presence of the methyl group may alter its chemical reactivity and biological activity.
1-Phenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one: The phenyl group in this compound provides additional aromaticity, which can influence its interactions with molecular targets and its overall stability.
1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-c]pyrazin-5-one: This isomer has a different ring fusion pattern, which can affect its chemical properties and biological effects.
The uniqueness of this compound lies in its specific ring structure and the presence of the ethenyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116527-38-9 |
|---|---|
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
1-ethenyl-4H-pyrazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H6N4O/c1-2-11-7-5(3-9-11)10-6(12)4-8-7/h2-4H,1H2,(H,10,12) |
InChI-Schlüssel |
WTUPAFHROXOFKB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=C(C=N1)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
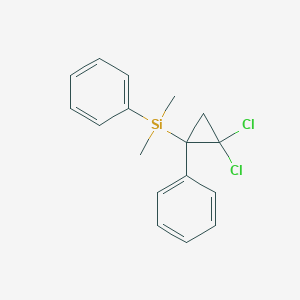

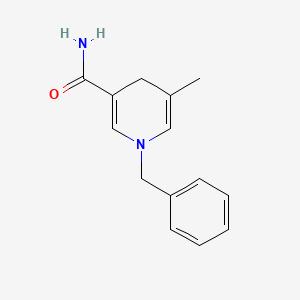

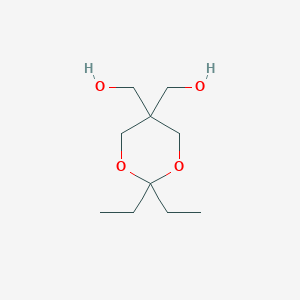
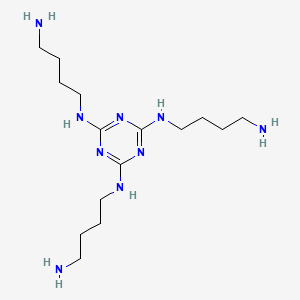
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
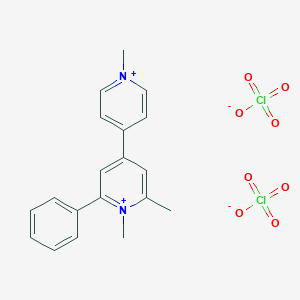
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
